Glycerol

Description

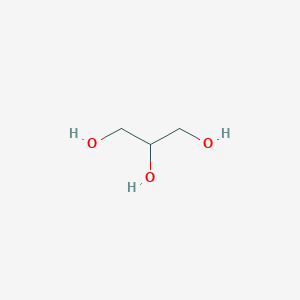

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Glycerol Production Methodologies and By Product Utilization

Industrial-Scale Glycerol (B35011) Generation

The primary methods for industrial-scale this compound production involve the processing of natural fats and oils or synthesis from petrochemical sources.

The surge in global biodiesel production has led to a significant increase in the availability of this compound, as it is the principal byproduct of the transesterification process. rsc.orgmdpi.com Stoichiometrically, the transesterification of triglycerides (fats and oils) with a short-chain alcohol, typically methanol (B129727), yields about 10 parts by weight of this compound for every 100 parts of biodiesel. mdpi.comresearchgate.net

The resulting this compound, known as crude this compound, is of low purity, typically ranging from 35% to 80%. youtube.commdpi.com It contains a variety of impurities that impact its economic value, including:

Excess methanol researchgate.net

Water researchgate.net

Unreacted triglycerides mdpi.com

Catalyst residues (salts) researchgate.net

Soaps, formed by the saponification of free fatty acids acs.org

Fatty acid methyl esters (FAMEs) acs.org

The exact composition of crude this compound varies depending on the feedstock (e.g., soybean oil, palm oil, waste cooking oil) and the specific biodiesel production process employed. semanticscholar.org

Historically, the production of soap and fatty acids from natural triglycerides was the main source of this compound. kumarmetal.com These methods are based on the splitting of fats and oils.

Hydrolysis , also known as fat splitting, is a reaction that breaks down triglycerides into fatty acids and this compound using water at high temperatures (200-260°C) and pressures (30-60 bar). technoilogy.it This process is often conducted in a continuous countercurrent manner within a splitting column, where water is fed from the top and fat from the bottom. kumarmetal.comcmb.it This method avoids the use of catalysts, resulting in higher purity fatty acids. cmb.it The this compound-water mixture, known as "sweet water," typically contains about 15% this compound and is withdrawn from the bottom of the column. kumarmetal.com

Saponification is the alkaline hydrolysis of fats and oils using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to produce this compound and a fatty acid salt, commonly known as soap. thoughtco.comwikipedia.orgbrainly.in In a traditional process, fats are boiled with the alkali solution. kumarmetal.com The addition of salt causes the mixture to separate into an upper layer of soap and a lower layer called "spent lye," which contains this compound, water, excess alkali, and salt. kumarmetal.com The this compound content in spent lye is typically lower than in sweet water from hydrolysis.

This compound can also be synthesized from petrochemical feedstocks, primarily propylene (B89431). kumarmetal.comnih.gov While more expensive than production from natural fats, synthetic routes became important for ensuring a stable supply for critical applications, such as the production of nitroglycerine during World War II. wikipedia.org Two main pathways from propylene are:

Epichlorohydrin (B41342) Process: This is the most significant synthetic route. wikipedia.org It involves the chlorination of propylene to produce allyl chloride. The allyl chloride is then oxidized with hypochlorite (B82951) to form dichlorohydrin, which reacts with a strong base to yield epichlorohydrin. wikipedia.org Finally, the epichlorohydrin is hydrolyzed to this compound. wikipedia.org This process can achieve a final this compound yield of about 90%. nih.gov A greener variation of this process uses this compound as a starting material to produce epichlorohydrin, representing a value-added application for the biodiesel byproduct. ntnu.norsc.orgresearchgate.net

Acrolein Process: This chlorine-free process involves the synthesis of this compound from acrolein and propylene oxide. wikipedia.org Acrolein can be produced through the catalytic dehydration of this compound, making this another potential route for upgrading the biodiesel byproduct. google.comneliti.comitb.ac.id The gas-phase dehydration of a this compound-water mixture is typically carried out over acidic catalysts at temperatures between 320°C and 450°C. acs.org

The rise in biodiesel production has created a large surplus of natural this compound, which has decreased its market price and made propylene-based synthesis less economically competitive, leading to the closure of some synthetic this compound facilities. mdpi.comkumarmetal.com

Crude this compound Purification and Pre-treatment Strategies

The significant quantities of crude this compound generated from biodiesel production contain various impurities that limit its direct application. researchgate.net Therefore, purification is a critical step to upgrade its value and make it suitable for use in the pharmaceutical, cosmetic, and food industries, which require high purity (typically 99.5–99.7%). rsc.org

The purification of crude this compound is a multi-step process designed to remove specific impurities. A common sequence of physico-chemical treatments includes:

Acidification: The first step often involves neutralizing the excess alkali catalyst with a strong acid, such as hydrochloric acid or sulfuric acid. google.com This is done under agitation and controlled temperature (65-100°C), which converts the soaps present in the crude this compound into free fatty acids (FFAs) and salt. google.com The mixture is then allowed to separate into three phases: an upper layer of FFAs, a middle aqueous layer of this compound and salt, and a bottom layer of precipitated salt. google.com

Methanol Removal: Excess methanol is a significant impurity due to its low boiling point (64.5°C) and is typically removed by simple distillation or evaporation. mdpi.com The recovered methanol can be recycled back into the biodiesel production process. mdpi.com

Water and Salt Removal: After methanol removal, the this compound is concentrated by evaporating the water, which also causes the dissolved salts to precipitate out as their solubility decreases. This is often achieved using vacuum distillation.

Final Polishing: To achieve high purity, further refining steps are employed. These can include ion exchange chromatography to remove residual salts and activated carbon treatment for color and odor removal.

The purification of crude this compound has both positive and negative environmental implications. On one hand, utilizing a byproduct that might otherwise be considered waste aligns with the principles of a circular economy and green chemistry. researchgate.net Converting crude this compound into a valuable chemical feedstock reduces the reliance on petrochemical sources for this compound production. google.com

However, the purification process itself can be energy-intensive, particularly the distillation and evaporation steps, which consume significant amounts of steam. medium.com Furthermore, the process generates waste streams that require proper management. The acidification step produces large quantities of salt, and the final polishing steps can generate spent ion-exchange resins and activated carbon. The conventional production of epichlorohydrin from propylene, for example, generates significant amounts of toxic organic waste and polluted sewage. ntnu.no In contrast, processes that utilize this compound as a feedstock for chemicals like epichlorohydrin are considered more environmentally benign, especially if they can minimize waste, for instance, by recycling the HCl generated during the process. rsc.org

The economic and environmental viability of biodiesel production is significantly enhanced by finding efficient and sustainable methods to purify and utilize its crude this compound byproduct. rsc.orgresearchgate.net

Emerging this compound Production Technologies

Beyond conventional chemical synthesis from propylene and recovery as a byproduct of saponification and biodiesel production, there is growing interest in developing sustainable and environmentally friendly methods for producing this compound. Fermentative production by microorganisms, including yeasts, bacteria, and algae, represents a promising alternative, leveraging their natural metabolic pathways to convert various carbon sources into this compound.

Fermentative Production by Microorganisms

Microbial fermentation offers a versatile platform for this compound production, with the potential to utilize a wide range of renewable feedstocks. Different microorganisms have been explored for their ability to synthesize and accumulate this compound, each with unique metabolic characteristics and production capabilities.

Yeasts are prominent microorganisms in this compound fermentation research due to their robust nature and well-understood genetics. In yeasts like Saccharomyces cerevisiae, this compound is naturally produced as a primary osmolyte to protect cells against osmotic stress and to maintain the intracellular redox balance, particularly under anaerobic conditions. nih.govmarineagronomy.org The biosynthesis of this compound in S. cerevisiae occurs via a two-step enzymatic process starting from the glycolytic intermediate dihydroxyacetone phosphate (B84403) (DHAP). nih.gov

Metabolic engineering strategies have been extensively applied to enhance this compound production in S. cerevisiae. These strategies often involve redirecting carbon flux away from ethanol (B145695) production and towards this compound synthesis. For instance, deletion of alcohol dehydrogenase genes has been shown to increase this compound yields. nih.gov Engineered strains of S. cerevisiae have demonstrated the potential to produce high concentrations of this compound, with some studies reporting over 200 g/L in aerated batch cultures. nih.gov Different strains of Saccharomyces cerevisiae naturally exhibit varying capacities for this compound production, with reported concentrations ranging from 4.2 to 10.4 g/L during alcoholic fermentation. mainemaritime.edu

Candida species are also recognized for their this compound production capabilities. For example, Candida glycerinogenes, an osmotolerant yeast, has shown high this compound productivity. oup.com Under optimized fermentation conditions, this species has achieved a this compound concentration of 137 g/L from glucose, with a yield of 64.5% based on the consumed glucose. oup.com

The oleaginous yeast Yarrowia lipolytica is another promising candidate for this compound-based bioconversions. It can efficiently utilize this compound as a carbon source to produce various valuable chemicals, including citric acid and lipids. researchgate.netbiorxiv.org While often studied for its ability to consume this compound, its metabolic pathways are also relevant to understanding this compound metabolism in yeasts.

Table 1: this compound Production by Various Yeast Strains

| Yeast Species | Strain | Substrate | Fermentation Condition | This compound Titer (g/L) | This compound Yield (g/g substrate) | Reference |

|---|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Engineered strain | Glucose | Aerated batch culture | >200 | ~1.0 (molar yield) | nih.gov |

| Saccharomyces cerevisiae | Various strains | Not specified | Alcoholic fermentation | 4.2 - 10.4 | Not specified | mainemaritime.edu |

| Candida glycerinogenes | Wild type | Glucose | Agitated fermentor | 137 | 0.645 | oup.com |

While yeasts are primarily studied for direct this compound production, many bacteria are investigated for their ability to utilize this compound as a carbon source to produce other valuable chemicals. This bioconversion of this compound is a key aspect of biorefinery concepts, aiming to valorize the crude this compound stream from biodiesel production.

Bacillus subtilis is a versatile bacterium capable of growing on crude this compound and producing various compounds. Strains of B. subtilis have been shown to produce biosurfactants, such as surfactin (B1297464), using crude this compound as the main carbon source. mdpi.comresearchgate.net In some fermentation processes, B. subtilis has achieved surfactin concentrations of up to 2.8 g/L from soap-derived waste this compound. researchgate.net Other research has focused on engineering B. subtilis to produce chemicals like acetoin (B143602) and 2,3-butanediol (B46004) from this compound. nih.govnih.gov

Lactobacillus diolivorans is a lactic acid bacterium that can naturally convert this compound into 1,3-propanediol (B51772) (1,3-PDO), a valuable monomer for polymer production. mainemaritime.edu Through fed-batch co-feeding of glucose and this compound, L. diolivorans has been reported to produce up to 84.5 g/L of 1,3-PDO. mainemaritime.edu Genetic engineering efforts have focused on enhancing this compound uptake and conversion efficiency in this bacterium to improve the production of 1,3-PDO and another intermediate, 3-hydroxypropionaldehyde (3-HPA). researchgate.netnih.gov

Pseudomonas species are known for their diverse metabolic capabilities, which allow them to utilize this compound for the production of a range of value-added products, including biopolymers like polyhydroxyalkanoates (PHAs). oup.commdpi.com The metabolism of this compound in Pseudomonas putida involves its conversion to dihydroxyacetone phosphate (DHAP), a key intermediate that connects to the central carbon metabolism. mdpi.com Some Pseudomonas aeruginosa strains can also utilize this compound anaerobically to produce rhamnolipids, a type of biosurfactant. nih.gov

Table 2: Bioconversion of this compound by Various Bacterial Strains

| Bacterial Species | Strain | Substrate | Key Product | Product Titer (g/L) | Reference |

|---|---|---|---|---|---|

| Bacillus subtilis | #309 | Soap-derived crude this compound | Surfactin | 2.8 | researchgate.net |

| Lactobacillus diolivorans | Wild type | Glucose and this compound | 1,3-Propanediol | 84.5 | mainemaritime.edu |

| Lactobacillus diolivorans | Engineered (PduF overexpression) | Crude this compound | 3-Hydroxypropionaldehyde | 35.9 | researchgate.net |

Certain microalgae, particularly those from the genus Dunaliella, are known for their ability to produce and accumulate significant amounts of this compound as an osmoprotectant in hypersaline environments. oup.comresearchgate.net Dunaliella tertiolecta, a marine microalga, lacks a rigid cell wall and relies on intracellular this compound to balance the osmotic pressure of its saline surroundings. oup.comresearchgate.net

The production of this compound in D. tertiolecta is directly linked to the salinity of the culture medium; as salinity increases, so does the intracellular this compound concentration. mainemaritime.eduoup.com This response is a survival mechanism to prevent water loss from the cells. Research has shown that under optimal conditions of light intensity and salt concentration, the this compound titer in D. tertiolecta can be significantly enhanced. researchgate.netmdpi.com For instance, cultivation under high light intensity (500-2000 µmol m⁻² s⁻¹) and subsequent exposure to hyperosmotic stress (e.g., increasing NaCl concentration from 1.5 M to 3 M) can double the this compound titer to as high as 0.79 mg/mL. researchgate.netmdpi.com

Table 3: this compound Production by Dunaliella tertiolecta under Different Conditions

| Condition | Salinity | Light Intensity (µmol m⁻² s⁻¹) | This compound Titer (mg/mL) | Reference |

|---|---|---|---|---|

| Optimized | 1.5 M NaCl, then increased to 3 M | 500-2000 | 0.79 | researchgate.netmdpi.com |

| N-limited chemostat | 2.0 M NaCl | Not specified | Proportional to salinity | nih.govoup.com |

| Light-limited chemostat | 2.0 M NaCl | Not specified | Intracellularly proportional to salinity | nih.govoup.com |

Glycerol Metabolism and Biochemical Pathways

Fundamental Metabolic Routes in Organisms

Glycerol (B35011) can be metabolized through several fundamental routes within organisms, primarily involving its phosphorylation or oxidation to enter central metabolic pathways. The enzymes involved in this compound metabolism often exhibit tissue-specific expression, with key enzymes like this compound kinase and this compound dehydrogenase predominantly found in the liver and kidneys mdpi.comencyclopedia.pubnih.gov.

Phosphorylation to this compound-3-Phosphate (G3P)

The most significant metabolic route for this compound begins with its phosphorylation to sn-glycerol-3-phosphate (G3P). G3P is a central metabolite that directly participates in the biochemical synthesis of lipids and serves as a precursor for triglycerides and phospholipids (B1166683) frontiersin.orgmdpi.comencyclopedia.pubontosight.ai. This conversion is a highly conserved step across diverse organisms nih.gov.

The phosphorylation of this compound to G3P is catalyzed by the enzyme this compound kinase (GK). This enzyme facilitates the transfer of a phosphate (B84403) group from ATP to this compound, forming sn-glycerol-3-phosphate and ADP nih.govwikipedia.orgwikipedia.org. This compound kinase is primarily found in the liver and kidneys, though smaller amounts are also present in skeletal muscle and intestinal mucosa mdpi.comnih.govwikipedia.orgwikipedia.org. Adipocytes, however, generally lack this compound kinase, meaning that this compound produced during triglyceride degradation in these cells is released into the bloodstream and transported to the liver for metabolism wikipedia.org. Deficiencies in this compound kinase activity in humans can lead to abnormalities in lipid metabolism and other metabolic disorders frontiersin.orgnih.gov.

Following its formation, this compound-3-phosphate can be further metabolized. G3P is reversibly converted to dihydroxyacetone phosphate (DHAP) by the enzyme this compound-3-phosphate dehydrogenase (GPDH) ontosight.aiwikipedia.orgwikipedia.orgebi.ac.uk. This reaction is crucial for linking carbohydrate and lipid metabolism and plays a vital role in the mitochondrial NAD/NADH shuttle, which transfers cytosolic reducing equivalents to the mitochondrial electron transport chain for ATP production ontosight.aiwikipedia.orgebi.ac.uktaylorandfrancis.comclinisciences.com. DHAP is an important intermediate in glycolysis and the Calvin cycle, and its conversion to G3P is essential for lipid biosynthesis and maintaining cellular redox balance mdpi.comontosight.aiwikipedia.org.

Oxidation to Dihydroxyacetone (DHA)

In addition to phosphorylation, this compound can also undergo oxidation. One such pathway involves the conversion of this compound to dihydroxyacetone (DHA) mdpi.comencyclopedia.pub. This reaction is catalyzed by this compound dehydrogenase mdpi.comencyclopedia.pub. DHA is the simplest ketone sugar and can actively participate in respiration in higher plants and animals mdpi.com. The oxidation of this compound to DHA is a process that has been explored for industrial applications due to DHA's value in cosmetics and pharmaceuticals nih.govmdpi.comresearchgate.net. This conversion can proceed through various mechanistic pathways, influenced by factors such as the catalyst used and reaction conditions mdpi.comacs.org.

This compound's Role in Intermediary Metabolism

This compound and its derivatives are central to intermediary metabolism, acting as a link between carbohydrate and lipid metabolic pathways nih.govwikipedia.orgtaylorandfrancis.com. This compound-3-phosphate, in particular, stands at the crossroads of glucose and fat metabolism, influencing energy and intermediary metabolism, cellular redox, and ATP production frontiersin.orgresearchgate.netclinisciences.comresearchgate.net.

Gluconeogenesis from this compound

This compound is a significant non-carbohydrate substrate for gluconeogenesis, the metabolic pathway that synthesizes glucose nih.govlibretexts.orgwikipedia.org. This process is particularly important during periods of fasting, starvation, or low-carbohydrate diets, when glycogen (B147801) stores are depleted nih.govlibretexts.orgwikipedia.orgslideshare.net. In humans, gluconeogenesis primarily occurs in the liver and, to a lesser extent, in the renal cortex libretexts.orgwikipedia.org.

The pathway for gluconeogenesis from this compound begins with its phosphorylation to this compound-3-phosphate by this compound kinase, mainly in the liver encyclopedia.pubnih.govwikipedia.orgwikipedia.org. This compound-3-phosphate is then converted to dihydroxyacetone phosphate (DHAP) by this compound-3-phosphate dehydrogenase wikipedia.orgwikipedia.org. DHAP can then enter the gluconeogenic pathway, eventually leading to the synthesis of glucose wikipedia.orgwikipedia.orgasm.orgnih.gov. This pathway is crucial for maintaining blood glucose levels, especially when glucose availability is low libretexts.orgwikipedia.orgwikipedia.org.

Integration into Glycolysis and Krebs Cycle

This compound's integration into core metabolic pathways, such as glycolysis and the Krebs cycle, is crucial for energy production and carbon flow within the cell. Upon entering the cell, this compound is typically phosphorylated by this compound kinase to form this compound-3-phosphate (G3P). nih.govwikipedia.orgciteab.com This phosphorylation step is essential as it traps this compound within the cell and primes it for further metabolic conversion. citeab.com

Subsequently, this compound-3-phosphate is oxidized to dihydroxyacetone phosphate (DHAP) by the enzyme this compound-3-phosphate dehydrogenase (G3PDH). nih.govciteab.comfishersci.itpubcompare.ai This reaction involves the reduction of NAD+ to NADH, contributing to the cellular redox balance. citeab.com DHAP is a direct intermediate of glycolysis, allowing this compound to seamlessly enter this central metabolic pathway. citeab.comfishersci.itaua.gr Once converted to DHAP, the carbon atoms from this compound can proceed through the glycolytic pathway to generate pyruvate. citeab.comaua.grnih.gov

Pyruvate, in turn, can be converted into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, for further oxidation and ATP generation. citeab.comaua.grnih.govnih.govnih.govfishersci.ca This integration highlights this compound's capacity to contribute to cellular energy production. In conditions of low glucose, this compound can also serve as a precursor for gluconeogenesis, synthesizing new glucose from non-carbohydrate sources like this compound, lactate, or certain amino acids. This process is particularly important during fasting, ensuring a continuous supply of glucose for vital functions.

Lipid Synthesis and Glycerolipid Formation

This compound is fundamental to the synthesis of lipids, particularly triglycerides and phospholipids, serving as their structural backbone. wikipedia.orgnih.gov The most significant form of this compound involved in lipid biosynthesis is sn-glycerol-3-phosphate (G3P). wikipedia.org

The de novo synthesis of phosphatidic acid (PA), a key precursor for all acylthis compound lipids, can occur via the this compound-3-phosphate pathway. In this pathway, G3P is sequentially acylated. First, a fatty acyl-CoA is esterified at the sn-1 position of G3P by this compound-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA). Subsequently, a second acyl group is added to the sn-2 position of LPA by 1-acylthis compound-3-phosphate acyltransferase (AGPAT, also known as lysophosphatidic acid acyltransferase or LPAAT), which yields phosphatidic acid.

Phosphatidic acid then serves as a central intermediate for the synthesis of various glycerolipids. It can be dephosphorylated to diacylthis compound (DAG), which is a substrate for triglyceride synthesis catalyzed by diacylthis compound acyltransferases (DGATs). Additionally, phosphatidic acid is a precursor for the synthesis of phospholipids, which are crucial components of biological membranes.

Metabolic Regulation and Genetic Engineering

Transcriptional Regulation (e.g., GylR in Streptomyces clavuligerus)

The metabolism of this compound is tightly regulated at the transcriptional level in many microorganisms. In Streptomyces clavuligerus, a well-studied example, the this compound utilization gene cluster, known as the glp operon, is under the control of the IclR family transcriptional regulator, GylR. GylR acts as a repressor, binding directly to the promoter regions of the glp operon and its own gene (gylR), thereby inhibiting their expression.

The glp operon in S. clavuligerus typically consists of genes such as gylR, glpF1 (encoding a putative this compound transporter), glpK1 (encoding this compound kinase), and glpD1 (encoding this compound-3-phosphate dehydrogenase). The repression by GylR is relieved in the presence of specific effector molecules, namely this compound-3-phosphate and dihydroxyacetone phosphate. These molecules induce the dissociation of GylR from its DNA binding sequences, allowing for the transcription of the glp operon and subsequent this compound utilization. This regulatory mechanism ensures that this compound metabolism genes are expressed only when this compound or its early metabolic intermediates are available. In other bacteria, such as Escherichia coli, the glp regulon is also subject to multiple controls, including specific repression by the glpR gene product, catabolite repression, and respiratory repression.

Metabolic Engineering Strategies for Enhanced Product Yields

This compound, being a readily available and low-cost carbon source, is increasingly utilized in biotechnological applications for the production of various value-added compounds. Metabolic engineering strategies often focus on optimizing this compound utilization pathways to enhance the yields of desired products.

One effective strategy involves the overexpression of genes within the this compound utilization operon. For instance, in Streptomyces clavuligerus, improving this compound utilization through the overexpression of the glp operon (including gylR, glpF1, glpK1, and glpD1) has been shown to significantly enhance cell growth and the production of clavulanic acid, a potent β-lactamase inhibitor. Studies have demonstrated that overexpression of the this compound utilization operon can increase clavulanic acid yields by several-fold, with further supplementation of this compound leading to even greater improvements. This approach aims to increase the flux of this compound into central metabolic pathways, making more precursors available for the biosynthesis of target products. Such engineering efforts are critical for developing efficient and sustainable bioproduction processes.

Aquaglyceroporins and this compound Transport Mechanisms

Aquaglyceroporins are a specialized subclass of aquaporins, integral membrane proteins that facilitate the selective, bidirectional transport of water, this compound, and other small uncharged solutes across cellular membranes. These channels are crucial for maintaining cellular homeostasis and play significant roles in lipid metabolism and energy balance in various organisms.

The mechanism of this compound conduction through aquaglyceroporins, such as GlpF in Escherichia coli and AQP3, AQP7, AQP9, and AQP10 in humans, involves a highly selective pore structure. Key to their function are conserved NPA (asparagine-proline-alanine) motifs located within the channel, which contribute to selectivity and facilitate the single-file movement of substrates. Water molecules often co-transport with this compound, competing for hydrogen-bonding sites within the channel interior. This competition, along with the rotation of this compound molecules, is thought to facilitate their passage and release from the channel.

In human adipocytes, for example, AQP7 is highly expressed and plays a critical role in facilitating the efflux of this compound, a process essential during lipolysis when stored triglycerides are broken down to release fatty acids and this compound. The dysfunction of aquaglyceroporins has been linked to various pathophysiological conditions, underscoring their importance in human health.

Advanced Applications of Glycerol and Its Derivatives

Conversion into Value-Added Chemicals and Biofuels

Production of Organic Acids and Solvents

Glycerol (B35011) serves as a versatile carbon source for the microbial production of various organic acids and solvents. Biotechnological routes are gaining attention as they often offer higher selectivity and operate under milder conditions compared to traditional chemical synthesis.

Lactic Acid: A valuable chemical used in the food, pharmaceutical, and polymer industries, lactic acid can be produced from this compound through fermentation by various microorganisms. rsc.orgscielo.br The process typically involves the conversion of this compound under alkaline conditions. rsc.org Both homogeneous and heterogeneous catalysts have been explored for the chemical conversion of this compound to lactic acid, with studies showing that in situ reduced copper catalysts can exhibit high stability and achieve near-complete this compound conversion with high lactic acid selectivity. mdpi.com Research has also focused on developing bifunctional catalysts for the continuous production of lactic acid from this compound under base-free conditions. acs.org

Citric Acid: While traditionally produced from sugars, research has explored the potential of using crude this compound as a feedstock for citric acid production by microorganisms like Yarrowia lipolytica. The efficiency of this bioconversion is influenced by factors such as the nutrient composition of the fermentation medium and the specific microbial strain used.

3-Hydroxypropionic Acid (3-HP): Recognized as a promising platform chemical, 3-HP can be converted into valuable chemicals like acrylic acid and 1,3-propanediol (B51772). mdpi.com The biological production of 3-HP from this compound has been extensively studied, primarily using engineered microorganisms. mdpi.comfrontiersin.orgnih.gov Strains of Klebsiella pneumoniae and Escherichia coli have been metabolically engineered to enhance 3-HP production, with some studies reporting high titers. frontiersin.orgnih.govhep.com.cn The process often involves the use of a coenzyme B12-dependent this compound dehydratase and an aldehyde dehydrogenase. nih.gov

Table 2: Microbial Production of Organic Acids from this compound

| Organic Acid | Microorganism | Key Findings |

|---|---|---|

| Lactic Acid | Engineered Escherichia coli | Efficient conversion of this compound to L-lactic acid was achieved with high yields and productivities, demonstrating the potential of using crude this compound from biodiesel industries. nih.gov |

| Lactic Acid | Various bacteria and fungi | Hydrothermal conversion of this compound in alkaline medium has been shown to produce high yields of lactic acid. scielo.br |

| 3-Hydroxypropionic Acid | Engineered Klebsiella pneumoniae | Deletion of genes for byproduct formation (lactate and 1,3-propanediol) and control of aeration significantly enhanced 3-HP production, with successful scale-up demonstrated in a 300-L bioreactor. hep.com.cn |

| 3-Hydroxypropionic Acid | Engineered Escherichia coli | Fed-batch cultivation of an engineered strain resulted in a high titer of 3-HP from this compound as the sole carbon source. nih.gov |

| 3-Hydroxypropionic Acid | Recombinant Pseudomonas denitrificans | This organism, which naturally synthesizes coenzyme B12, was engineered to produce 3-HP from this compound under aerobic conditions. nih.gov |

1,3-Propanediol (1,3-PDO): This diol is a key monomer for the production of polymers like polytrimethylene terephthalate (B1205515) (PTT). foodwrite.co.uk The microbial fermentation of this compound to 1,3-PDO is a well-established process, with microorganisms such as Clostridium and Klebsiella species being natural producers. nih.govresearchgate.net The bioconversion involves a reductive pathway where this compound is converted to 3-hydroxypropionaldehyde and then to 1,3-PDO. foodwrite.co.uk Research has also explored the use of co-cultures of different microbial strains to improve the yield and productivity of 1,3-PDO from crude this compound. nih.gov Even fungal strains like Saccharomyces cerevisiae have been investigated for this conversion. rsc.org

2,3-Butanediol (B46004) (2,3-BDO): A versatile chemical with applications in the production of synthetic rubber, solvents, and plastics, 2,3-BDO can be produced from this compound through microbial fermentation. nih.gov Klebsiella pneumoniae and Klebsiella oxytoca are among the microorganisms capable of converting this compound to 2,3-BDO. nih.govproquest.com Studies have shown that factors like aeration and pH play a crucial role in optimizing 2,3-BDO production. nih.govresearchgate.net Metabolic engineering strategies have been employed to enhance the yield and reduce byproduct formation. proquest.com

n-Propanol: The production of n-propanol from this compound can be achieved through chemical catalysis, typically involving hydrogenolysis. This process requires high pressures and temperatures and the use of catalysts containing metals such as copper, nickel, or ruthenium. The selectivity towards n-propanol versus other products like 1,2-propanediol or ethylene (B1197577) glycol is a key challenge in this conversion.

Table 3: Microbial Production of Diols from this compound

| Diol | Microorganism | Key Findings |

|---|---|---|

| 1,3-Propanediol | Klebsiella pneumoniae, Clostridium butyricum, Escherichia coli (co-culture) | Synthetic microbial consortia demonstrated efficient conversion of crude this compound to 1,3-PDO under micro-aerobic conditions. nih.gov |

| 1,3-Propanediol | Mixed culture from wastewater treatment plant | A high titer of 1,3-PDO was achieved in fed-batch cultivation using a mixed microbial culture. nih.gov |

| 2,3-Butanediol | Klebsiella pneumoniae G31 | Micro-aerobic cultivation without pH control was found to be optimal for high 2,3-BDO production from this compound. nih.gov |

| 2,3-Butanediol | Engineered Klebsiella oxytoca M1 | Deletion of genes for byproduct formation led to significantly enhanced 2,3-BDO production from crude this compound, achieving high concentrations and yields. proquest.com |

| 2,3-Butanediol | Bacillus subtilis | Metabolic engineering based on flux balance analysis was used to improve 2,3-BDO production from this compound. nih.gov |

Synthesis of this compound Carbonate

This compound carbonate is a valuable derivative of this compound with a wide range of applications, including as a green solvent, a component in electrolytes for lithium-ion batteries, and an intermediate in the synthesis of polymers. encyclopedia.pubacs.orgnih.gov There are several synthetic routes to produce this compound carbonate from this compound. encyclopedia.pub